molecular formula C16H18N4OS B2641431 N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173315-44-0

N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2641431
CAS No.: 1173315-44-0
M. Wt: 314.41
InChI Key: IVHKPAWWTDDIEJ-MSUUIHNZSA-N
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Description

N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3-ethyl-5,7-dimethylbenzo[d]thiazole-2-amine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit enzymes like monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby exerting antidepressant effects. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

Uniqueness

N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of benzothiazole and pyrazole moieties, which confer a distinct set of biological activities. Its ability to inhibit multiple enzymes and interact with DNA makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-5-20-13-9-10(2)8-11(3)14(13)22-16(20)17-15(21)12-6-7-19(4)18-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKPAWWTDDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2SC1=NC(=O)C3=NN(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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